Delta-9 tetrahydrocannabutol is one of the 150 phytocannabinoids in cannabis and hemp plants . It is found in these plants, but only in small concentrations . THCb is closely related to Delta 9-THC as it is a homolog. This means that it has a similar molecular structure and behavior to that of Delta 9-THC .
Delta 9-THCb is structurally related to Delta 9-THC. Like Delta 9-THC, it also has an alkyl side chain. But whereas Delta 9-THC has five carbons on this side chain, Delta 9-THCb has only four carbons on its alkyl side chain .
Butyl-delta(9)-tetrahydrocannabinol is a synthetic derivative of delta(9)-tetrahydrocannabinol, the primary psychoactive component found in cannabis. This compound is notable for its potential therapeutic applications and is classified within the broader category of cannabinoids. It is synthesized to explore its pharmacological effects, particularly in relation to its binding affinity to cannabinoid receptors.
Butyl-delta(9)-tetrahydrocannabinol is derived from delta(9)-tetrahydrocannabinol, which is primarily sourced from the Cannabis sativa plant. The classification of this compound falls under synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids while potentially offering enhanced stability and potency.
The synthesis of butyl-delta(9)-tetrahydrocannabinol typically involves several key steps:
Butyl-delta(9)-tetrahydrocannabinol can participate in various chemical reactions typical for cannabinoids:
The mechanism of action for butyl-delta(9)-tetrahydrocannabinol primarily involves its interaction with cannabinoid receptors in the human body:
Research indicates that synthetic cannabinoids like butyl-delta(9)-tetrahydrocannabinol may exhibit higher potency or altered efficacy compared to their natural counterparts .
Butyl-delta(9)-tetrahydrocannabinol has several potential applications in scientific research:
Butyl-delta(9)-tetrahydrocannabinol (commonly abbreviated as THCB or Δ9-THCB) represents a structural homologue of the classic delta-9-tetrahydrocannabinol (Δ9-THC), distinguished primarily by its butyl side chain instead of the pentyl group found in Δ9-THC. This molecular modification occurs at the C3 position of the resorcinyl ring, where a four-carbon alkyl chain replaces the five-carbon chain characteristic of Δ9-THC [4] [9]. The general molecular formula for THCB is C₂₀H₂₈O₂, corresponding to a molecular weight of 300.44 g/mol, which is 28 atomic mass units lighter than Δ9-THC (C₂₁H₃₀O₂, 314.47 g/mol) due to the missing methylene group [1] [4].
The pharmacological significance of this alteration is profound. Receptor binding studies demonstrate that THCB exhibits a higher binding affinity for human CB1 receptors (Ki = 15 nM) compared to Δ9-THC (Ki = 40 nM), while its affinity for CB2 receptors remains moderate (Ki = 51 nM) [4]. This contrasts with homologues featuring longer side chains: Tetrahydrocannabiphorol (THCP), possessing a seven-carbon alkyl chain, shows a 33-fold increase in CB1 affinity over Δ9-THC (Ki = 1.2 nM) [3]. Conversely, the propyl analogue (THCV) displays reduced CB1 affinity and often functions as a partial agonist or antagonist [3] [9]. These observations confirm that side chain length critically modulates receptor engagement, with optimal CB1 binding occurring at five to eight carbons [2] [3].
Molecular dynamics simulations of cannabinoid receptor complexes reveal that THCB's shorter chain induces distinct spatiotemporal interaction patterns within the orthosteric binding pocket of CB1. The reduced hydrophobic bulk decreases van der Waals contacts with residues in the hydrophobic subpocket (particularly Phe200, Trp356, and Leu359), potentially explaining its intermediate potency between Δ9-THC and more potent analogues like THCP [2]. This structural differentiation places THCB within a continuum of alkyl phytocannabinoids—defined by their aliphatic polyketide-derived side chains—where minor carbon variations significantly alter bioactivity [9].
Table 1: Comparative Binding Affinities of Selected THC Homologues at Human Cannabinoid Receptors
Cannabinoid | Side Chain Length | CB1 Ki (nM) | CB2 Ki (nM) | Relative CB1 Affinity |
---|---|---|---|---|
Δ9-THCB (THCB) | Butyl (C4) | 15 ± 2 | 51 ± 8 | ~2.7x Δ9-THC |
Δ9-THC | Pentyl (C5) | 40 ± 5 | 36 ± 4 | 1x (Reference) |
Δ9-THCV | Propyl (C3) | 75.4 | 62.8 | ~0.5x Δ9-THC |
Δ9-THCP | Heptyl (C7) | 1.2 ± 0.2 | 3.7 ± 0.8 | ~33x Δ9-THC |
Data compiled from [3] [4] [7]
THCB exhibits complex isomerism encompassing double bond position, stereogenic centers, and ring structure variants. Like classical THC, the most significant isomers involve the position of the endocyclic double bond: Δ⁸-THCB features a double bond between C8-C9, while Δ⁹-THCB (the focus compound) has it between C9-C10 [4] [9]. This positional isomerism markedly influences molecular stability. Δ⁹-THCB undergoes gradual isomerization to Δ⁸-THCB under acidic conditions or prolonged storage, a process accelerated by heat or light exposure. The Δ⁸ isomer typically displays enhanced thermodynamic stability but slightly reduced receptor affinity [4]. The synthetic Δ⁸-THCB analog, known as JWH-130, serves as a reference compound for this isomer class [4].
Stereochemically, THCB inherits the chiral complexity of terpenophenolic cannabinoids. The molecule contains two stereogenic centers at C6a and C10a, theoretically generating four stereoisomers: (6aR,10aR), (6aR,10aS), (6aS,10aR), and (6aS,10aS) [4] [9]. Naturally occurring THCB almost exclusively adopts the (6aR,10aR) configuration—identical to that of Δ9-THC—as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [4]. This stereochemistry governs its three-dimensional folding and precise interaction with the CB1 binding pocket. Computational models reveal that the (6aR,10aR) enantiomer optimally positions the phenolic hydroxyl for hydrogen bonding with Lys192 and the alkyl side chain for hydrophobic contacts, whereas enantiomeric reversal disrupts these interactions [2].
Synthetic routes to THCB present substantial stereochemical challenges. Acid-catalyzed cyclization of cannabidibutol (CBDB), the open-chain precursor, often yields mixtures of Δ⁸ and Δ⁹ isomers alongside varying proportions of enantiomeric pairs unless chiral catalysts or resolved precursors are employed [4] [5]. Advanced purification techniques like chiral supercritical fluid chromatography are required to isolate the pharmacologically relevant (6aR,10aR)-Δ⁹-THCB enantiomer in high optical purity [4] [10]. Additionally, incomplete cyclization risks contaminating products with ring-opened analogs or partially cyclized intermediates that lack cannabinoid receptor activity [5].
Table 2: Key Isomeric and Stereochemical Forms of THCB
Isomer/Stereoisomer | Key Characteristics | Pharmacological Relevance |
---|---|---|
(6aR,10aR)-Δ⁹-THCB | Naturally occurring configuration; optimal CB1 binding geometry | High-affinity CB1/CB2 agonist [4] |
(6aS,10aS)-Δ⁹-THCB | Synthetic enantiomer; mirror-image configuration | Greatly reduced receptor affinity [9] |
(6aR,10aR)-Δ⁸-THCB | Positional isomer (JWH-130); more thermodynamically stable | Moderate CB1 affinity; reduced efficacy [4] |
Partially cyclized CBDB | Ring-opened precursor; may contaminate synthetic products | Negligible cannabinoid receptor activity [5] [10] |
The physicochemical profile of THCB governs its analytical detectability, extraction efficiency, and metabolic handling. As a highly lipophilic molecule, THCB exhibits extremely low water solubility (<0.1 mg/L) but readily dissolves in organic solvents including ethanol, methanol, chloroform, hexane, and acetonitrile [4] [5]. Its calculated partition coefficient (LogP) of approximately 7.0 exceeds that of Δ9-THC (LogP ~6.3), reflecting the enhanced hydrophobicity conferred by the shortened alkyl chain relative to the molecular volume [10]. This elevated lipophilicity suggests greater membrane permeability and potential for bioaccumulation in adipose tissues compared to pentyl cannabinoids [4].
THCB displays moderate thermal stability but is susceptible to several degradation pathways. In solution, the compound undergoes pH-dependent decomposition: under acidic conditions (pH <4), isomerization to Δ⁸-THCB predominates, while alkaline conditions (pH >8) facilitate oxidative ring cleavage and phenolic oxidation [4] [9]. Solid-state degradation is primarily photochemically driven; exposure to UV light induces radical-mediated oxidation at the allylic C10 position, yielding cannabinoid quinones and hydroxylated byproducts analogous to those formed from Δ9-THC [4] [9]. Stabilization requires protection from light (e.g., amber glass storage), inert atmospheres (argon or nitrogen), and antioxidant additives like BHT [5].
The decarboxylation kinetics of its precursor acid, THCB-CA (tetrahydrocannabutolic acid), differ from those of THCA. THCB-CA decarboxylates at slightly lower temperatures (105-110°C) compared to THCA (110-115°C) due to reduced steric hindrance around the carboxylic group [6]. However, incomplete decarboxylation (typically 67-80% efficiency in standard protocols) complicates quantitative analysis [6]. Gas chromatography-based methods face particular challenges: high injector temperatures promote THCB degradation and cyclization of cannabidibutol (CBDB) to Δ⁹-THCB and Δ⁸-THCB, potentially overestimating content if separation conditions are suboptimal [6] [10].
Table 3: Key Physicochemical Properties of Δ9-THCB
Property | Characteristics | Analytical Implications |
---|---|---|
Solubility | Water: <0.1 mg/L; Ethanol: >100 mg/mL; DMSO: >50 mg/mL; n-Hexane: >50 mg/mL | Extraction requires non-polar solvents; reversed-phase LC optimal for analysis [5] |
Lipophilicity (LogP) | Estimated ~7.0 (experimental data pending) | Higher than Δ9-THC; suggests greater tissue accumulation [10] |
Thermal Stability | Decarboxylation temp (THCB-CA): 105-110°C; Decomposition >200°C | GC analysis requires careful injector temp control to avoid degradation [6] |
Photostability | UV-sensitive; forms quinones under light exposure | Requires amber glass/opaque containers; nitrogen atmosphere recommended [9] |
Acid-Base Stability | Acidic pH: isomerizes to Δ⁸-THCB; Alkaline pH: oxidative decomposition | Neutral pH buffers essential for liquid formulations [4] [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7